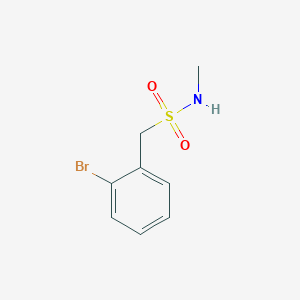

1-(2-Bromophenyl)-N-methylmethanesulfonamide

Beschreibung

1-(2-Bromophenyl)-N-methylmethanesulfonamide (CAS: 123088-08-4) is a sulfonamide derivative featuring a 2-bromophenyl group and a methyl-substituted sulfonamide moiety. It is commercially available with a purity of 98% .

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10-13(11,12)6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEYPDYJFBBVRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-N-methylmethanesulfonamide can be synthesized through several synthetic routes. The reaction conditions typically require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature and pressure. The use of continuous flow chemistry can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromophenyl)-N-methylmethanesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH₃) under basic conditions.

Major Products Formed:

Oxidation: Formation of 2-bromobenzoic acid.

Reduction: Production of 2-bromobenzylamine.

Substitution: Generation of various substituted methanesulfonamides.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromophenyl)-N-methylmethanesulfonamide has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Studied for its pharmacological effects and potential use in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used and requires further research to fully elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations:

- Substituent Effects : The position and nature of substituents significantly influence molecular weight and reactivity. For example, the 2-bromophenyl group in the target compound contrasts with the 4-methylbenzenesulfonamide in , which lacks halogenation but includes a hydroxyl group for hydrogen bonding.

- Synthesis Yields : The target compound is reported at 98% purity , comparable to commercial analogs like N-(2,4-Dimethylphenyl)-2-bromobenzenesulfonamide . However, synthetic yields for laboratory-prepared sulfonamides (e.g., 76% in ) suggest variability depending on substituent complexity.

Brominated Sulfonamides: Positional Isomerism

- 2-Bromo vs. 4-Bromo Derivatives: lists morpholine derivatives with bromophenyl groups in varying positions (2-, 3-, 4-). For sulfonamides, ortho-substitution (as in the target compound) may sterically hinder interactions compared to para-substituted analogs.

- This contrasts with compounds like N-(2-cyanophenyl)-1-phenylmethanesulfonamide , where a cyano group introduces electron-withdrawing effects.

Pharmacologically Active Sulfonamides

- Sumatriptan (GR-43175X) : A 5-HT₁ receptor agonist with a sulfonamide group and indole moiety . While structurally distinct from the target compound, it demonstrates the therapeutic relevance of sulfonamides. The absence of an aromatic bromine in Sumatriptan highlights the role of substituent diversity in targeting specific receptors.

- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide : This compound emphasizes the impact of alkoxy groups (e.g., methoxy) on biological activity, contrasting with the bromine’s steric and electronic effects in the target compound.

Crystallographic and Structural Insights

- Crystal Packing: N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide exhibits intermolecular hydrogen bonding (N–H⋯O, C–H⋯O), stabilizing its lattice.

- Geometric Distortions : The sulfonyl group in displays a distorted tetrahedral geometry (O–S–O angle: 119.08°), a feature common to sulfonamides that may influence conformational flexibility.

Biologische Aktivität

1-(2-Bromophenyl)-N-methylmethanesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a bromophenyl moiety attached to a methylmethanesulfonamide group. Its structure can be represented as follows:

The presence of the bromine atom may influence its biological activity, particularly in terms of its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 1-(2-Bromophenyl)-N-methylmethanesulfonamide. For instance, a study focusing on sulfonamides indicated that modifications in the phenyl ring significantly affect their minimum inhibitory concentration (MIC) against various bacterial strains. The compound exhibited moderate activity against Mycobacterium tuberculosis (Mtb), with MIC values indicating effectiveness under specific conditions (Table 1) .

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| 1-(2-Bromophenyl)-N-methylmethanesulfonamide | <50 | Mtb |

| Control Compound A | >50 | Mtb |

| Control Compound B | <10 | Mtb |

Table 1: Minimum Inhibitory Concentration (MIC) of 1-(2-Bromophenyl)-N-methylmethanesulfonamide and controls against Mtb.

The mechanism by which 1-(2-Bromophenyl)-N-methylmethanesulfonamide exerts its antimicrobial effects appears to be linked to cell wall biosynthesis inhibition. Initial biology triage assays suggested that it does not exhibit cross-resistance with known cell wall targets, indicating a potentially novel mode of action .

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A significant investigation involved screening various sulfonamides, including 1-(2-Bromophenyl)-N-methylmethanesulfonamide, against multidrug-resistant clinical isolates of Mtb. The results demonstrated that the compound maintained its activity even in resistant strains, suggesting its potential as a therapeutic candidate in challenging cases of tuberculosis .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies were conducted using HepG2 cell lines to assess the safety profile of the compound. The results indicated non-cytotoxic effects at concentrations up to 100 μM, minimizing concerns regarding mitochondrial toxicity and supporting further development for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.